3,6-Dihydro-N-nitro-2H-1,3,5-oxadiazin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dihydro-N-nitro-2H-1,3,5-oxadiazin-4-amine is a chemical compound with the molecular formula C₄H₈N₄O₃
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various chemical reactions involving the nitration of appropriate precursors. One common method involves the reaction of 3,6-dihydro-2H-1,3,5-oxadiazin-4-amine with nitric acid under controlled conditions to introduce the nitro group.
Industrial Production Methods: In an industrial setting, the production of 3,6-Dihydro-N-nitro-2H-1,3,5-oxadiazin-4-amine typically involves large-scale chemical reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: Substitution reactions can occur at various positions on the oxadiazine ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxo derivatives of the compound.
Reduction Products: Amino derivatives of the compound.
Substitution Products: Different functionalized derivatives based on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
3,6-Dihydro-N-nitro-2H-1,3,5-oxadiazin-4-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound is used in studies related to enzyme inhibition and biochemical pathways.
Industry: It is used in the production of insecticides and other agrochemicals.
Wirkmechanismus
The mechanism by which 3,6-Dihydro-N-nitro-2H-1,3,5-oxadiazin-4-amine exerts its effects involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, often interacting with enzymes or receptors to modulate their function. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3,6-Dihydro-3-methyl-N-nitro-2H-1,3,5-oxadiazin-4-amine: A methylated derivative with similar properties but different reactivity.
Thiamethoxam: An insecticide that contains the oxadiazine ring structure.
Uniqueness: 3,6-Dihydro-N-nitro-2H-1,3,5-oxadiazin-4-amine is unique in its specific arrangement of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C3H6N4O3 |
---|---|
Molekulargewicht |
146.11 g/mol |
IUPAC-Name |
N-(3,6-dihydro-2H-1,3,5-oxadiazin-4-yl)nitramide |
InChI |
InChI=1S/C3H6N4O3/c8-7(9)6-3-4-1-10-2-5-3/h1-2H2,(H2,4,5,6) |
InChI-Schlüssel |
WHDVTHIOPKCRGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1NC(=NCO1)N[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.